molecular formula C18H38N4O8 B1666437 Azido-PEG8-amine CAS No. 857891-82-8

Azido-PEG8-amine

Cat. No.: B1666437
CAS No.: 857891-82-8
M. Wt: 438.5 g/mol
InChI Key: ZSFGTBJYBWJOLZ-UHFFFAOYSA-N
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Description

Azido-PEG8-amine is a heterobifunctional reagent that consists of an azide group and a free amine group. This compound is water-soluble and is commonly used in various chemical and biological applications due to its unique functional groups. The azide group enables Click Chemistry, while the amine group is reactive with carboxylic acids and activated NHS esters .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG8-amine can be synthesized through a series of chemical reactions involving polyethylene glycol (PEG) derivatives. One common method involves the polymerization of ethylene oxide to form amino-PEG-alcohol, followed by chain-end modification to introduce the azide group. This process typically involves the use of dibenzyl-protected amine functional initiators and subsequent reactions to achieve the desired this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization and modification processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product. The compound is typically produced in bulk quantities and purified through techniques such as size exclusion chromatography and recrystallization .

Mechanism of Action

The mechanism of action of azido-PEG8-amine involves its functional groups. The azide group participates in Click Chemistry reactions, forming stable triazole linkages with alkynes. The amine group reacts with carboxylic acids and activated NHS esters to form amide bonds. These reactions enable the compound to serve as a versatile linker in various chemical and biological applications .

Comparison with Similar Compounds

Azido-PEG8-amine is unique due to its combination of an azide group and a free amine group, which allows for versatile chemical modifications. Similar compounds include:

This compound stands out due to its balanced hydrophilicity and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N4O8/c19-1-3-23-5-7-25-9-11-27-13-15-29-17-18-30-16-14-28-12-10-26-8-6-24-4-2-21-22-20/h1-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFGTBJYBWJOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391314
Record name Azido-PEG-amine (n=8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857891-82-8
Record name Azido-PEG-amine (n=8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(2-Aminoethyl)-O'-(2-azidoethyl)heptaethylene glycol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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